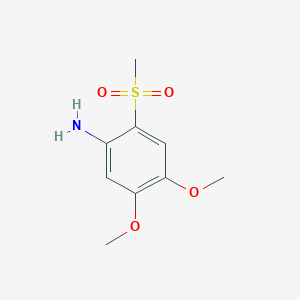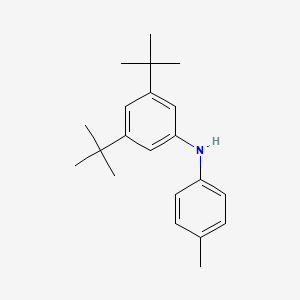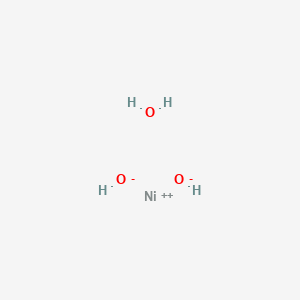
N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with a trifluoroacetamide moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4-bromo-2-fluoroaniline to introduce the nitro group, followed by acylation with trifluoroacetic anhydride to form the trifluoroacetamide moiety. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are effective.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions typically produce amino-substituted compounds.
Applications De Recherche Scientifique
N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine, fluorine, and nitro groups can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-6-nitroanisole
- 4-Bromo-2-fluoro-6-nitrophenol
- 4-Bromo-2-fluoro-6-nitrobenzoic acid
Uniqueness
N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H3BrF4N2O3 |
|---|---|
Poids moléculaire |
331.02 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3BrF4N2O3/c9-3-1-4(10)6(5(2-3)15(17)18)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
Clé InChI |
VZELOODIDWMMKC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)












![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)
